molecular formula C9H9BrN2O5 B024897 Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate CAS No. 105544-30-7

Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate

Cat. No. B024897
M. Wt: 305.08 g/mol
InChI Key: UHIILDDDMFTHKM-UHFFFAOYSA-N
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Patent
US07875715B2

Procedure details

Ethyl [(5-bromo-3-nitropyridin-2-yl)oxy]acetate (intermediate 212) (4.3 g, 14.1 mmol) was dissolved in anhydrous THF (10 mL) and concentrated HCl (10 mL) was added at 0° C. Tin chloride (5.0 g, 26.4 mmol) was added in small portions. The reaction was stirred for 1 hr and heated at 65° C. overnight. The reaction mixture was concentrated under reduced pressure, extracted with chloroform, dried over magnesium sulfate and concentrated. Chromatography on silica gel with methanol/chloroform gave the product as a light pink solid (1.2 g, 37% yield).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
37%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:15]([O-])=O)[C:5]([O:8][CH2:9][C:10](OCC)=[O:11])=[N:6][CH:7]=1.Cl.[Sn](Cl)(Cl)(Cl)Cl.CO.C(Cl)(Cl)Cl>C1COCC1>[Br:1][C:2]1[CH:7]=[N:6][C:5]2[O:8][CH2:9][C:10](=[O:11])[NH:15][C:4]=2[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)OCC(=O)OCC)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=NC1)OCC(=O)OCC)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC2=C(OCC(N2)=O)N=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.